1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)-

Description

Structural Classification of 1H-Tetrazole Derivatives

1H-Tetrazole derivatives belong to the broader class of nitrogen-containing heterocycles, distinguished by a five-membered ring comprising four nitrogen atoms and one carbon atom. The parent 1H-tetrazole exists in equilibrium with its 2H-tautomer, though the 1H-form dominates in the solid state due to enhanced aromatic stabilization from six π-electrons. Substituents at the first and fifth positions significantly influence tautomeric preferences and electronic delocalization.

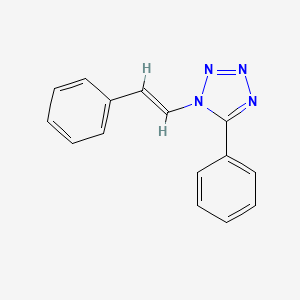

The title compound, 5-phenyl-1-(2-phenylethenyl)-1H-tetrazole, features two aromatic substituents: a phenyl group at position 5 and a styryl group (-CH=CHPh) at position 1. The styryl moiety introduces extended π-conjugation, which alters the electron density distribution across the tetrazole ring. This structural modification enhances resonance stabilization and may facilitate intermolecular interactions in crystalline phases.

Table 1: Representative 1H-Tetrazole Derivatives and Substituent Effects

The styryl group’s (E)-configuration places the phenyl groups on opposite sides of the double bond, minimizing steric hindrance and maximizing conjugation efficiency. This geometry contrasts with (Z)-isomers, where adjacent phenyl groups introduce torsional strain.

Historical Development of Vinyl-Substituted Tetrazoles

The synthesis of vinyl-substituted tetrazoles emerged from mid-20th-century efforts to expand the medicinal and materials applications of nitrogen-rich compounds. Early routes relied on cycloaddition reactions between nitriles and azides, as exemplified by the Huisgen azide-alkyne cycloaddition. For instance, 5-phenyl-1H-tetrazole was first prepared via the reaction of benzonitrile with sodium azide in dimethylformamide (DMF), yielding a 59–88% product efficiency.

The introduction of vinyl groups required advanced functionalization strategies. Alkylation and acylation reactions at the tetrazole’s first nitrogen became pivotal. A 2022 study demonstrated that alkylations of tetrazolo[1,5-a]azepines proceed with high diastereoselectivity when employing bulky electrophiles, enabling stereocontrolled access to styryl derivatives. Modern methods leverage transition metal catalysis and microwave-assisted conditions to install vinyl groups while preserving regiochemical fidelity.

Table 2: Evolution of Vinyl-Substituted Tetrazole Syntheses

Significance of (E)-Stereochemistry in Tetrazole Systems

The (E)-configuration of the styryl group in 5-phenyl-1-(2-phenylethenyl)-1H-tetrazole critically determines its physicochemical behavior. Computational studies on analogous systems reveal that trans-substituents minimize torsional strain by maintaining a 180° dihedral angle between the tetrazole ring and the pendant phenyl groups. This conformation optimizes π-orbital overlap, enhancing fluorescence properties and thermal stability.

In contrast, (Z)-isomers exhibit reduced conjugation due to non-planar geometries, leading to lower melting points and increased susceptibility to photoisomerization. The kinetic preference for (E)-isomer formation during synthesis arises from transition-state steric effects: bulky substituents on the tetrazole nitrogen favor antiperiplanar attack by electrophiles, as evidenced by density functional theory (DFT) calculations.

Table 3: Comparative Properties of (E)- and (Z)-Isomers

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Conjugation efficiency | High (planar geometry) | Low (non-planar) |

| Thermal stability (°C) | 215–220 | 190–195 |

| λ~max~ (UV-Vis, nm) | 280 | 265 |

The stereoelectronic effects imposed by (E)-stereochemistry also influence supramolecular assembly. X-ray diffraction analyses of related compounds show that trans-configured styryl groups facilitate face-to-face π-stacking, whereas cis-isomers adopt twisted packing motifs. These differences underscore the importance of stereochemical control in designing tetrazole-based materials with tailored optoelectronic properties.

Properties

CAS No. |

39784-29-7 |

|---|---|

Molecular Formula |

C15H12N4 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

5-phenyl-1-[(E)-2-phenylethenyl]tetrazole |

InChI |

InChI=1S/C15H12N4/c1-3-7-13(8-4-1)11-12-19-15(16-17-18-19)14-9-5-2-6-10-14/h1-12H/b12-11+ |

InChI Key |

AZTJQSJLWKVSJL-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/N2C(=NN=N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CN2C(=NN=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Features:

- The reaction typically requires polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts or additives such as ammonium chloride or Lewis acids are often used to enhance reaction rates and yields.

- Reaction temperatures range from 100 to 130 °C.

- Microwave irradiation and heterogeneous catalysts have been employed to improve efficiency and reduce reaction times.

Specific Preparation Methods for 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)-

Cycloaddition of Sodium Azide to Styryl-Substituted Nitriles

The direct synthesis of 5-phenyl-1-(2-phenylethenyl)-1H-tetrazole (E-isomer) can be achieved by reacting the corresponding styryl-phenyl nitrile with sodium azide under suitable conditions.

- Reaction Conditions: Sodium azide and ammonium chloride in DMF at 110–130 °C.

- Catalysts: Copper(II) complexes, zinc salts (ZnBr2, Zn(OAc)2), or bismuth chloride have been reported to catalyze this reaction effectively.

- Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction time from tens of hours to minutes while maintaining or improving yields (up to 99%) and purity.

- Heterogeneous Catalysts: Nanoparticle catalysts such as Pd/Co on carbon nanotubes or Cu(II) supported on silica or polymer matrices facilitate easy catalyst recovery and reuse, enhancing sustainability.

One-Pot Multi-Component Synthesis via Oxime Intermediate

An alternative route involves a one-pot three-component reaction starting from aldehydes, hydroxylamine hydrochloride, and sodium azide in the presence of a copper(II) Schiff base complex catalyst in aqueous media.

- Mechanism: The aldehyde first forms an oxime intermediate, which then undergoes [3+2] cycloaddition with hydrazoic acid generated in situ from sodium azide.

- Advantages: Mild conditions (room temperature), environmentally benign solvents (water), and good yields (up to 92%).

- Applicability: This method is suitable for aromatic aldehydes bearing styryl groups, enabling direct access to the target tetrazole.

Comparative Data Table of Preparation Methods

| Method Type | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional Cycloaddition | NaN3, NH4Cl, DMF | DMF | 110–130 °C | 24–48 hours | 75–98 | Traditional method, moisture sensitive |

| Microwave-Assisted Cycloaddition | NaN3, Et3N·HCl, DMF, Cu(II) or ZnBr2 | DMF or Water | 100–130 °C | 10–120 minutes | 63–99 | Faster, higher purity, environmentally benign |

| Heterogeneous Nanoparticle Catalysis | Pd/Co@CNT, Cu(II) on silica or polymer | NMP, DMF, or Water | 100–130 °C | 10–120 minutes | 90–99 | Easy catalyst recovery, reusable |

| One-Pot Multi-Component Synthesis | Cu(II) Schiff base complex, Zn(OAc)2 | Water/Toluene | Room temp to reflux | 2–6 hours | Up to 92 | Mild, green chemistry approach |

Detailed Research Findings

Microwave-Assisted Synthesis: Harusawa et al. demonstrated that microwave irradiation reduces reaction time drastically (from 40 hours to 2 hours) for 5-substituted tetrazoles, including styryl derivatives, with yields around 69–79%.

Catalyst Effects: Zinc salts and bismuth chloride catalyze the cycloaddition efficiently in aqueous or mixed solvents, yielding up to 99% of tetrazoles.

Nanoparticle Catalysis: Pd/Co nanoparticles on carbon nanotubes catalyze the reaction in about 10 minutes with yields up to 99%, offering a highly crystalline and stable catalyst system.

One-Pot Synthesis: Sardarian and Kazemnejadi reported a green, one-pot synthesis of 5-substituted tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide catalyzed by a copper(II) Schiff base complex in water at room temperature, achieving yields up to 92%.

Mechanistic Insights: The reaction proceeds via activation of the nitrile by the catalyst, followed by nucleophilic attack of azide ion and ring closure to form the tetrazole ring.

Chemical Reactions Analysis

1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or the phenylethenyl group.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Tetrazole compounds have been extensively studied for their antibacterial and antifungal properties. Research indicates that derivatives of 1H-tetrazole exhibit significant activity against various pathogens:

- Antibacterial Effects : A study synthesized a series of tetrazole derivatives and evaluated their antibacterial activity. Some compounds demonstrated superior efficacy compared to standard antibiotics like ampicillin. For instance, certain 7,9-disubstituted tetrazoles showed enhanced activity against Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Compounds containing the tetrazole moiety have also been reported to possess antifungal properties. For example, a series of synthesized tetrazoles were tested against Candida albicans, with some exhibiting MIC values lower than those of established antifungal agents .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of tetrazole derivatives has been documented through various studies:

- Anti-inflammatory Activity : Several tetrazole derivatives were synthesized and tested for their ability to inhibit inflammation in animal models. Notably, compounds exhibited comparable or superior activity to standard anti-inflammatory drugs such as indomethacin .

- Analgesic Activity : In addition to anti-inflammatory effects, some tetrazoles have demonstrated analgesic properties. For example, specific derivatives showed significant protection in pain models, indicating their potential use in pain management therapies .

Antiparasitic Activity

Research has explored the antiparasitic efficacy of tetrazole-containing compounds:

- Amoebicidal Activity : Certain tetrazoles were synthesized and evaluated for their effectiveness against Entamoeba histolytica. Compounds exhibited low cytotoxicity while demonstrating potent inhibitory effects on amoebic growth .

- Leishmaniasis Treatment : New series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were tested against Leishmania species. Some compounds showed promising results with IC50 values indicating effective inhibition compared to standard treatments .

Antiviral Activity

The antiviral potential of tetrazoles has also been investigated:

- Inhibition of Viral Replication : Research has shown that certain tetrazoles can inhibit the replication of Herpes Simplex Virus and Influenza Virus A. The compounds acted by interfering with viral DNA polymerases and RNA transcriptase activities .

Summary Table of Applications

| Application | Description | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Superior activity compared to ampicillin |

| Anti-inflammatory | Reduces inflammation in animal models | Comparable efficacy to indomethacin |

| Analgesic | Provides pain relief in experimental models | Significant protection noted in pain assessments |

| Antiparasitic | Active against amoebic infections and leishmaniasis | Potent inhibitors with low cytotoxicity |

| Antiviral | Inhibits replication of viruses such as HSV and Influenza | Effective against viral DNA polymerases |

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Thermal Stability and Physicochemical Properties

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole): These bis-tetrazoles decompose at 288.7°C and 247.6°C, respectively, stabilized by extensive hydrogen bonding. The target compound’s thermal stability is unreported but likely lower due to fewer H-bonding sites .

- 5-(2-Bromophenyl)-1H-tetrazole :

Melts at 182–184°C with a pKa of ~3.78, indicating moderate acidity. The styryl group in the target compound may increase hydrophobicity, affecting solubility and melting point .

Data Tables

Table 1: Physicochemical Properties of Selected Tetrazoles

Biological Activity

1H-Tetrazole derivatives, including 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- (CAS No. 39784-29-7), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound features a tetrazole ring, which is known for its unique electronic properties and ability to form various substituents that can enhance biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C15H12N4, indicating the presence of a phenyl group and a vinyl moiety attached to the tetrazole ring. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that tetrazole derivatives possess notable antimicrobial properties . A study highlighted that various substituted tetrazoles showed significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The zones of inhibition were measured using the disc diffusion method, demonstrating the effectiveness of these compounds in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- | Pseudomonas aeruginosa | 18 |

Anticancer Activity

Tetrazoles have also been evaluated for their anticancer properties . Research has shown that certain tetrazole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from the tetrazole structure have been found to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, tetrazole derivatives like the one have demonstrated anti-inflammatory effects . These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of tetrazoles is heavily influenced by their structural modifications. The presence of different substituents on the tetrazole ring can significantly alter their pharmacological profiles. For instance, introducing electron-donating or electron-withdrawing groups can enhance or reduce their bioactivity. The SAR studies indicate that specific configurations lead to improved interactions with biological targets .

Case Studies

Several case studies have investigated the biological activities of tetrazole derivatives:

- Antimicrobial Efficacy : A series of novel tetrazole compounds were synthesized and tested against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional antibiotics .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that specific tetrazole derivatives could inhibit tumor growth effectively, with IC50 values comparable to established chemotherapeutic agents .

- Inflammation Models : Animal models treated with tetrazole compounds showed reduced inflammation markers and improved clinical outcomes in conditions such as arthritis, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing (E)-5-phenyl-1-(2-phenylethenyl)-1H-tetrazole?

Methodological Answer: The compound is typically synthesized via cycloaddition or substitution reactions. A common approach involves reacting nitriles with sodium azide in the presence of acidic catalysts. For example:

Q. How is the compound characterized structurally?

Methodological Answer: Standard characterization includes:

- FT-IR : Confirms tetrazole ring presence via N–H stretching (3100–3200 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .

- ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while the vinylic (E)-configured proton resonates at δ 6.5–7.0 ppm as a doublet (J = 16 Hz) .

- X-ray Crystallography : SHELX or ORTEP-3 software resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity as a phosphoramidite activator?

Methodological Answer: The tetrazole’s acidity (pKa ~4.5–5.0) determines its efficacy in protonating phosphoramidites. Electron-withdrawing groups (e.g., phenyl, phenylethenyl) enhance acidity, accelerating phosphitylation. Mechanistic studies using ³¹P NMR reveal that proton transfer precedes nucleophilic attack, with rate constants correlating with substituent Hammett σ values .

Q. Key Insight :

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Data contradictions may arise from:

- Stereochemical Isomerism : Use NOESY to confirm (E)-configuration via cross-peaks between vinylic and aromatic protons .

- Impurity Analysis : HPLC-MS identifies by-products (e.g., unreacted nitrile or azide intermediates). Adjust reaction stoichiometry or purification protocols (e.g., column chromatography with ethyl acetate/hexane) .

Case Study :

In , a doublet at δ 6.8 ppm (J = 16 Hz) confirmed the (E)-isomer, while (Z)-isomers show smaller coupling constants (J = 10–12 Hz).

Q. What computational methods predict the compound’s regioselectivity in cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

Q. How can SHELX software address challenges in crystallizing this compound?

Methodological Answer:

- High-Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned structures .

- Disorder Modeling : PART instructions resolve phenyl/phenylethenyl group disorder in asymmetric units .

- Validation Tools : Check Rint (<5%) and CCDC deposition (e.g., CIF validation) .

Case Study :

In , SHELXL refined a dihydrate structure (R factor = 0.075) despite hydrogen-bonding disorder.

Q. Why does the compound exhibit stability across a wide pH range, and how does this impact its applications?

Methodological Answer: The tetrazole ring’s resonance stabilization and hydrophobic phenylethenyl group confer pH resilience (stable at pH 2–12). This enables applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.